![molecular formula C28H20F3N3O2S B2946795 (Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 392251-54-6](/img/structure/B2946795.png)

(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

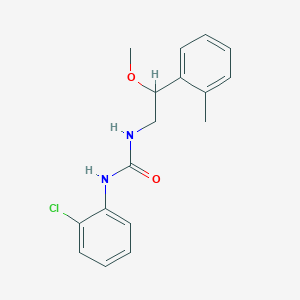

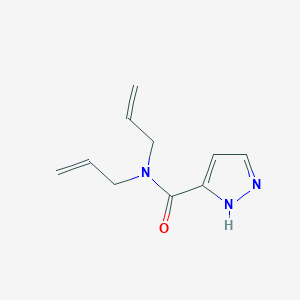

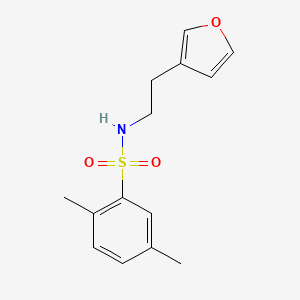

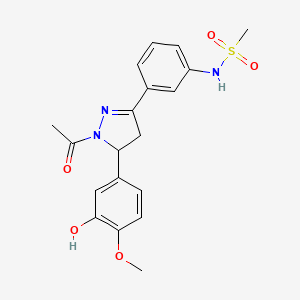

This compound is a thiazolo[3,2-a]pyrimidine derivative, which is a class of compounds that have been studied for their potential biological activities . It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

While the specific synthesis for this compound is not available, trifluoromethylpyridines, which are structurally similar, are typically synthesized through various methods including cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-a]pyrimidine core, a trifluoromethyl group, and two phenyl rings. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could potentially affect the compound’s polarity, reactivity, and stability .Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazolopyrimidine derivatives are recognized for their anticancer properties due to their structural resemblance to nucleotide base pairs of DNA and RNA. They play a vital role in cancer pathogenesis and treatment .

Anti-inflammatory Properties

These compounds have shown potential as anti-inflammatory agents, which could be beneficial in treating various inflammatory diseases .

Antifungal and Antiviral Effects

Research indicates that thiazolopyrimidine derivatives can exhibit antifungal and antiviral activities, making them candidates for developing new treatments for fungal and viral infections .

Antitubercular Activity

The derivatives also demonstrate antitubercular activity, suggesting they could be used in creating therapies for tuberculosis .

Inhibition of Tyrosinase

A novel class of thiazolopyrimidine derivatives has been developed as tyrosinase inhibitors, which could have applications in treating hyperpigmentation disorders .

Antileishmanial Effect

Some thiazolopyrimidine derivatives have been synthesized as potential inhibitors of Leishmania major pteridine reductase (LmPTR1), exhibiting potent in vitro antileishmanial effects against promastigote forms with low cytotoxicity .

Direcciones Futuras

Mecanismo De Acción

Target of action

Pyrimidines are often used in antineoplastic drugs, suggesting potential targets could be involved in cell proliferation or DNA synthesis .

Mode of action

Many pyrimidine derivatives exert their effects by interacting with enzymes involved in dna synthesis, potentially inhibiting cell proliferation .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Given that pyrimidines are integral to dna and rna, it’s possible that it could impact pathways involving nucleic acid synthesis or repair .

Pharmacokinetics

The trifluoromethyl group it contains is often used to improve the metabolic stability and lipophilicity of pharmaceuticals , which could enhance its bioavailability.

Result of action

If it acts similarly to other antineoplastic pyrimidines, it could potentially inhibit cell proliferation and induce apoptosis .

Propiedades

IUPAC Name |

(2Z)-7-methyl-3-oxo-N,5-diphenyl-2-[[4-(trifluoromethyl)phenyl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20F3N3O2S/c1-17-23(25(35)33-21-10-6-3-7-11-21)24(19-8-4-2-5-9-19)34-26(36)22(37-27(34)32-17)16-18-12-14-20(15-13-18)28(29,30)31/h2-16,24H,1H3,(H,33,35)/b22-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJUDSXBNUKWFK-JWGURIENSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)C(F)(F)F)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2946712.png)

![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3-phenylpropanoate](/img/structure/B2946719.png)

![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)

![N-[[2-(benzamidomethylsulfanyl)pyrimidin-4-yl]sulfanylmethyl]benzamide](/img/structure/B2946723.png)

![4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2946726.png)

![1-[2-(1H-imidazol-2-yl)pyridine-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2946730.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2946731.png)

![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)